molecular formula C10H8N4O4 B14347694 1,8-Dinitronaphthalene-2,7-diamine CAS No. 90920-48-2

1,8-Dinitronaphthalene-2,7-diamine

Cat. No.: B14347694
CAS No.: 90920-48-2
M. Wt: 248.19 g/mol
InChI Key: JESSNTCDPLEUCG-UHFFFAOYSA-N
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Description

1,8-Dinitronaphthalene-2,7-diamine (CAS 90920-48-2) is a naphthalene derivative with the molecular formula C10H8N4O4 and a molecular weight of 248.195 g/mol . It belongs to the class of peri-naphthalenes, where substituents at the 1 and 8 positions are held in close proximity, leading to unique steric and electronic properties that are of significant interest in advanced organic synthesis and materials science . This diamine-dinitro compound serves as a versatile synthetic intermediate. It can be synthesized from its precursor, 1,8-dinitronaphthalene, which is typically obtained from the nitration of naphthalene . Compounds like this are valuable building blocks in research for the development of complex organic molecules, dyes, and functional materials . The presence of both electron-withdrawing nitro groups and electron-donating amino groups on the same naphthalene ring system creates a push-pull electronic structure that can be exploited in the design of chromophores and optoelectronic materials. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

90920-48-2

Molecular Formula

C10H8N4O4

Molecular Weight

248.19 g/mol

IUPAC Name

1,8-dinitronaphthalene-2,7-diamine

InChI

InChI=1S/C10H8N4O4/c11-6-3-1-5-2-4-7(12)10(14(17)18)8(5)9(6)13(15)16/h1-4H,11-12H2

InChI Key

JESSNTCDPLEUCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C=CC(=C2[N+](=O)[O-])N)[N+](=O)[O-])N

Origin of Product

United States

Preparation Methods

Historical Context and Structural Considerations

1,8-Dinitronaphthalene-2,7-diamine features two nitro groups at the 1- and 8-positions and amine groups at the 2- and 7-positions on the naphthalene backbone. The compound’s synthesis is challenging due to competing reactivity of nitro and amine groups under nitration and reduction conditions. Early work by Hodgson et al. (1945) established foundational nitration protocols for naphthalene derivatives, while modern approaches leverage protective group chemistry and continuous-flow systems.

Primary Synthetic Routes

Nitration of Protected 2,7-Diaminonaphthalene

Step 1: Synthesis of 2,7-Diaminonaphthalene
2,7-Diaminonaphthalene is obtained via reduction of 2,7-dinitronaphthalene using tin(II) chloride in hydrochloric acid and acetic acid. This method, adapted from Nielsen et al., achieves a 79% yield.

Step 2: Protection of Amine Groups
Bis(4-methylbenzenesulfonamide) protection is critical to prevent undesired side reactions during nitration. The diamine is treated with 4-methylbenzenesulfonyl chloride in pyridine, yielding the protected derivative in 93% efficiency.

Step 3: Regioselective Dinitration
Nitration of the protected diamine with fuming nitric acid (HNO₃) and sodium nitrite (NaNO₂) at 40–100°C introduces nitro groups at the 1- and 8-positions. The reaction proceeds via electrophilic aromatic substitution, with the sulfonamide groups directing nitration to the para positions relative to the amine functionalities. This step achieves 65% yield.

Step 4: Deprotection
Deprotection with boron tribromide (BBr₃) in dichloromethane restores the free amines, yielding this compound in 88% purity.

Table 1: Summary of Protective Group Strategy
Step Reaction Reagents/Conditions Yield Reference
1 Reduction of 2,7-dinitro SnCl₂, HCl, CH₃COOH, 80°C 79%
2 Sulfonamide protection TsCl, pyridine, 0°C → RT 93%
3 Nitration HNO₃, NaNO₂, 40–100°C 65%
4 Deprotection BBr₃, CH₂Cl₂, 25°C 88%

Direct Nitration-Amination Sequence

Step 1: Microchannel Nitration of Naphthalene
Continuous-flow microchannel reactors enable precise control over the nitration of naphthalene. Using a 1:3–1:8 molar ratio of naphthalene to HNO₃ at 40–100°C, 1,8-dinitronaphthalene is synthesized in 85–90% yield.

Step 2: Electrophilic Amination
Amination at the 2- and 7-positions is achieved via Ullmann coupling using copper(I) oxide and ethanol. This method, though less efficient (37.5–68.2% yield), avoids protective group requirements.

Table 2: Microchannel Nitration Parameters
Parameter Value Reference
Naphthalene:HNO₃ ratio 1:3–1:8
Temperature 40–100°C
Residence time 50–100 s
Yield 85–90%

Mechanistic and Kinetic Insights

Nitration Regioselectivity

The sulfonamide-protected diamine exhibits para-directing effects, favoring nitration at the 1- and 8-positions. Computational studies suggest that electron-withdrawing sulfonamide groups deactivate the ring, directing nitronium ion attack to the less hindered positions.

Reduction Dynamics

Tin(II) chloride-mediated reduction of nitro groups proceeds via a two-electron transfer mechanism, forming nitroso and hydroxylamine intermediates before yielding the amine. Acetic acid stabilizes the reaction medium, preventing over-reduction.

Comparative Analysis of Methodologies

Yield and Scalability

  • Protective group route : 45% overall yield (multi-step) but high purity (>99%).
  • Direct amination : 37.5–68.2% yield, suitable for small-scale synthesis.
  • Microchannel nitration : 85–90% yield, ideal for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: 1,8-Dinitronaphthalene-2,7-diamine undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amine groups using reducing agents like hydrazine hydrate.

    Oxidation: The compound can be oxidized, leading to the formation of quinones.

    Substitution: The amine groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Reduction: Hydrazine hydrate, catalysts (e.g., palladium on carbon), and polar organic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Electrophiles like acyl chlorides or sulfonyl chlorides under acidic or basic conditions.

Major Products Formed:

Scientific Research Applications

1,8-Dinitronaphthalene-2,7-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,8-dinitronaphthalene-2,7-diamine involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates, which can then interact with cellular components, leading to various biological effects. The amine groups can also participate in hydrogen bonding and other interactions with biomolecules, influencing their function and activity .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes critical distinctions between 1,8-Diaminonaphthalene and related naphthalene derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS No. Key Substituents Primary Applications
1,8-Diaminonaphthalene C₁₀H₁₀N₂ 158.2 479-27-6 -NH₂ at 1,8-positions Pharmaceuticals, lab synthesis
1,8-Dimethylnaphthalene C₁₂H₁₂ 156.22 569-41-5 -CH₃ at 1,8-positions Industrial solvents, fuel additives
4,5-Dimethoxy-1,8-Naphthalenediamine C₁₂H₁₄N₂O₂ Not provided 197777-54-1 -OCH₃ at 4,5; -NH₂ at 1,8 Specialty chemicals (limited data)
Dipotassium 7-hydroxynaphthalene-1,3-disulphonate C₁₀H₆K₂O₇S₂ Not provided 842-18-2 -SO₃K at 1,3; -OH at 7 Dye intermediates, surfactants

Research Findings and Industrial Relevance

  • Pharmaceutical Synthesis: 1,8-Diaminonaphthalene’s derivatives exhibit potent antimicrobial activity, with compound 2 (pyrrolo[1,5-a]perimidine) showing IR bands indicative of tautomeric hydroxyl groups (ν 3387–3438 cm⁻¹) and carbonyl functionality (ν 1656 cm⁻¹) .
  • Market Trends: Consumption data for 1,8-Diaminonaphthalene spans 200+ countries, with projections extending to 2046, highlighting its sustained industrial demand .

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